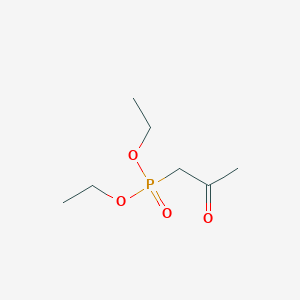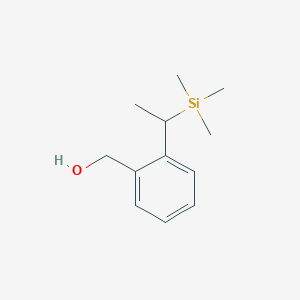
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol is not fully understood. However, it is believed that this compound acts as a nucleophile and can undergo various reactions, including nucleophilic addition and substitution reactions. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol can act as a chiral auxiliary in asymmetric catalysis, which involves the formation of chiral compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol have not been extensively studied. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been shown to exhibit antifungal activity against various fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in some solvents and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the study of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol. These include the development of new synthetic routes for this compound, the study of its mechanism of action, and the exploration of its potential applications in drug discovery and material science. Additionally, the use of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol as a chiral auxiliary in asymmetric catalysis could be further investigated.
Méthodes De Synthèse
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol can be synthesized using different methods, including the Grignard reaction and the reduction of ketones. The Grignard reaction involves reacting phenylmagnesium bromide with 1-(Trimethylsilyl)ethanone to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)magnesium bromide, which is then reacted with formaldehyde to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol. The reduction of ketones involves reacting 1-(Trimethylsilyl)acetophenone with sodium borohydride to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)ethanol, which is then oxidized to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol.
Applications De Recherche Scientifique
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a starting material in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been used in the development of new materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
139577-13-2 |
|---|---|
Nom du produit |
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol |
Formule moléculaire |
C12H20OSi |
Poids moléculaire |
208.37 g/mol |
Nom IUPAC |
[2-(1-trimethylsilylethyl)phenyl]methanol |
InChI |
InChI=1S/C12H20OSi/c1-10(14(2,3)4)12-8-6-5-7-11(12)9-13/h5-8,10,13H,9H2,1-4H3 |
Clé InChI |
ULRHWOFLEWHTSY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CO)[Si](C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1CO)[Si](C)(C)C |
Synonymes |
Benzenemethanol, 2-[1-(trimethylsilyl)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



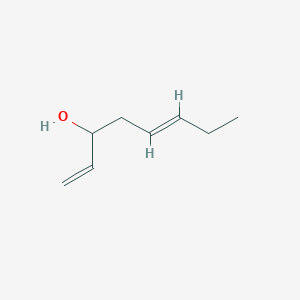
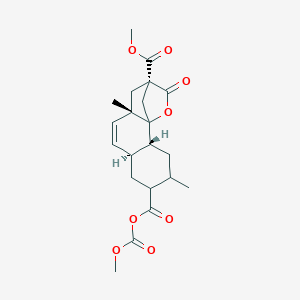
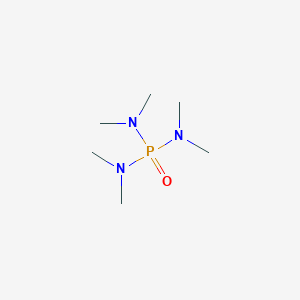
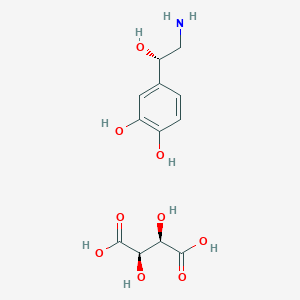

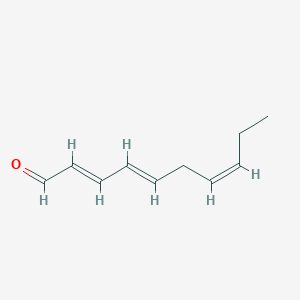
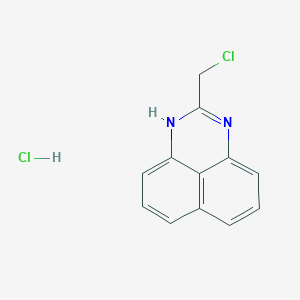
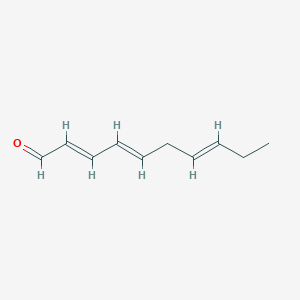
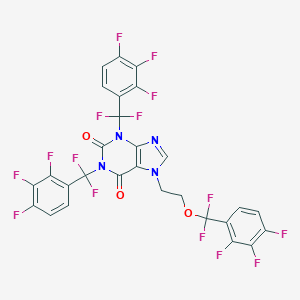
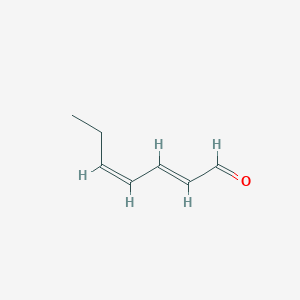
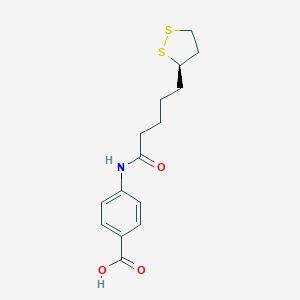
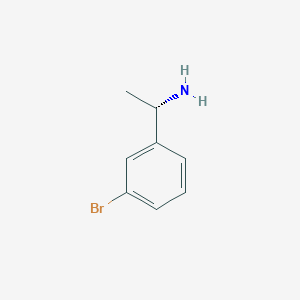
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
